

An In-Depth Technical Guide to 5-Chloro-2,3-dimethoxybenzaldehyde

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Compound of Interest

Compound Name:	5-Chloro-2,3-dimethoxybenzaldehyde
Cat. No.:	B1334580

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For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2,3-dimethoxybenzaldehyde is a substituted aromatic aldehyde. This document aims to provide a comprehensive technical overview of this compound, covering its chemical and physical properties. Despite extensive searches of scientific literature and chemical databases, detailed information regarding the specific discovery, a dedicated synthetic protocol with experimental data, and, most notably, its biological activities and associated signaling pathways remains elusive. This guide, therefore, summarizes the available data and provides a foundational understanding of the compound based on its chemical characteristics and the general properties of related benzaldehyde derivatives.

Introduction

Benzaldehyde and its derivatives are a class of organic compounds with significant importance in medicinal chemistry and drug development. They are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The specific biological effects of a benzaldehyde derivative are highly dependent on the nature and position of the substituents on the aromatic ring. This guide focuses on the specific compound **5-Chloro-2,3-dimethoxybenzaldehyde**, providing a centralized resource of its known characteristics.

Chemical and Physical Properties

The fundamental properties of **5-Chloro-2,3-dimethoxybenzaldehyde** have been compiled from various chemical databases and supplier specifications.[\[1\]](#)[\[2\]](#) This information is crucial for its handling, characterization, and use in synthetic chemistry.

Property	Value	Reference
IUPAC Name	5-chloro-2,3-dimethoxybenzaldehyde	[1]
Molecular Formula	C ₉ H ₉ ClO ₃	[1]
Molecular Weight	200.62 g/mol	[1]
CAS Number	86232-28-2	[1] [2]
Appearance	Not specified in literature; likely a solid	
Melting Point	Not specified in available literature	[2]
Boiling Point	Not specified in available literature	
Solubility	Not specified in available literature	
InChI Key	FIRVUYUWCDJOMJ-UHFFFAOYSA-N	[2]
SMILES	COC1=CC(=CC(=C1OC)C=O)Cl	[1]

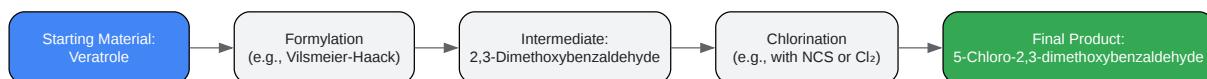
Synthesis

A specific, peer-reviewed experimental protocol for the synthesis of **5-Chloro-2,3-dimethoxybenzaldehyde** with detailed reaction conditions, yields, and spectroscopic data is not readily available in the scientific literature. However, based on general organic chemistry

principles and known syntheses of related dimethoxybenzaldehydes, a plausible synthetic route can be proposed.

A potential precursor for the synthesis is veratrole (1,2-dimethoxybenzene). A common method for introducing an aldehyde group to an activated aromatic ring is the Vilsmeier-Haack reaction. Chlorination of the aromatic ring could be achieved subsequently.

Proposed Synthetic Workflow:



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Caption: A proposed synthetic workflow for **5-Chloro-2,3-dimethoxybenzaldehyde**.

Note: This represents a theoretical pathway. The actual experimental conditions, such as reagents, solvents, temperatures, and reaction times, would require optimization.

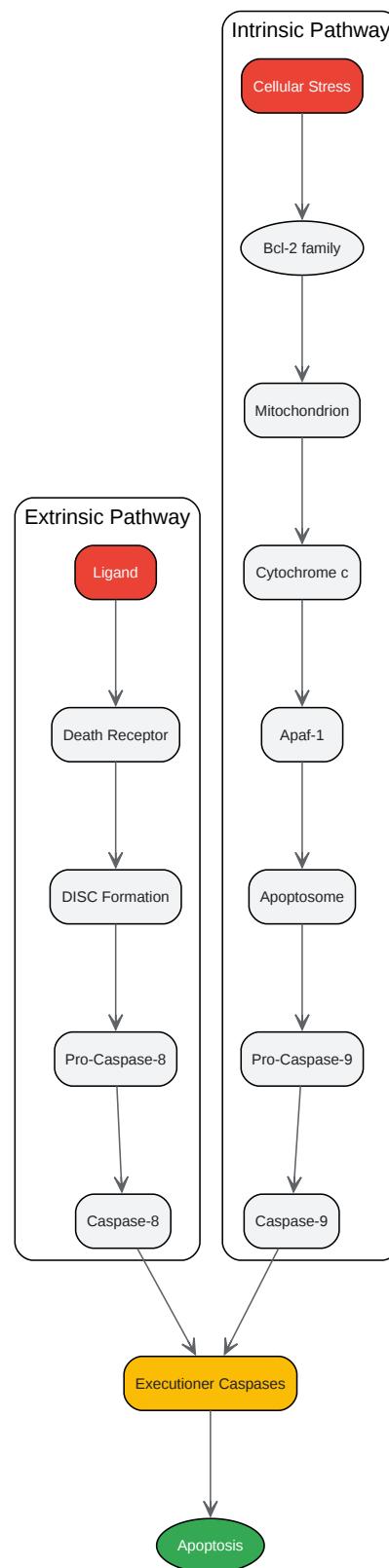
Biological Activity and Signaling Pathways

A critical aspect for the application of any compound in drug development is the understanding of its biological activity and the mechanism by which it exerts its effects, often through interaction with specific signaling pathways.

Despite extensive searches of medicinal chemistry and bioorganic chemistry literature, there are no published studies detailing the biological evaluation of **5-Chloro-2,3-dimethoxybenzaldehyde**. While numerous derivatives of benzaldehyde have been investigated for a wide array of pharmacological activities, including anticancer and antimicrobial effects, this specific compound has not been the subject of such studies in the available literature.

For context, other dimethoxybenzaldehyde derivatives have been explored for their potential to modulate various cellular processes. For instance, some studies have investigated the role of benzaldehyde derivatives in apoptosis and cell cycle regulation in cancer cells.

Generalized Apoptotic Signaling Pathway (for illustrative purposes):



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Caption: A generalized diagram of apoptotic signaling pathways.

Disclaimer: The above diagram is for illustrative purposes only and does not represent a known signaling pathway for **5-Chloro-2,3-dimethoxybenzaldehyde**, as no such data is currently available.

Conclusion and Future Directions

5-Chloro-2,3-dimethoxybenzaldehyde is a chemical compound with well-defined physical and chemical properties. However, there is a significant lack of information in the public domain regarding its synthesis and biological activity. For researchers and drug development professionals, this presents both a challenge and an opportunity. The compound remains largely unexplored in a biological context.

Future research should focus on:

- Development and publication of a robust and reproducible synthetic protocol. This would make the compound more accessible for further studies.
- Screening for biological activity. A broad-based screening approach against various cell lines (e.g., cancer, microbial) and enzyme assays could uncover potential therapeutic applications.
- Structure-Activity Relationship (SAR) studies. Should any biological activity be identified, the synthesis and evaluation of related analogs would be crucial to optimize its potency and selectivity.

Until such studies are conducted and published, the potential of **5-Chloro-2,3-dimethoxybenzaldehyde** in drug development remains unknown. This guide serves as a summary of the currently available information and a call for further investigation into this understudied molecule.

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References

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